molecular formula C7H3Cl2NO B1294802 3,5-Dichlorophenyl isocyanate CAS No. 34893-92-0

3,5-Dichlorophenyl isocyanate

Cat. No.: B1294802
CAS No.: 34893-92-0
M. Wt: 188.01 g/mol
InChI Key: XEFUJGURFLOFAN-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl isocyanate is used as an intermediate for medicine and in iprodione . It is also useful for proteomic research . The dichlorophenyl isocyanates are combustible, crystalline (sugar or sand-like) solids .


Synthesis Analysis

This compound was prepared by a “thiol-ene” addition reaction . The alkenyl group was first introduced onto the cellulose, and then the cellulose was completely isocyanated with this compound .


Molecular Structure Analysis

The molecular formula of this compound is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .


Chemical Reactions Analysis

This compound reacts with moist air, water, or alcohols to form amines and insoluble polyureas . This reaction is exothermic, releasing toxic, corrosive, or flammable gases, including carbon dioxide .


Physical and Chemical Properties Analysis

This compound is a combustible, crystalline solid . It is generally white to yellow in color . The molecular weight of this compound is 188.01 g/mol .

Scientific Research Applications

Optical Resolution in Chemistry

Kaida and Okamoto (1993) explored the optical resolving ability of regioselectively carbamoylated cellulose and amylose with 3,5-dichlorophenyl isocyanates. Their research revealed complex interactions in cellulose derivatives and significant influence on chiral recognition ability in amylose derivatives (Y. Kaida & Y. Okamoto, 1993).

Fragmentation Pathways in Chemistry

Kanawati, Harir, and Schmitt‐Kopplin (2009) conducted an experimental and computational investigation on the fragmentation pathways of diuron anion, involving 3,5-dichlorophenyl isocyanate. This study detailed the collision-induced dissociation experiments and theoretical analysis, contributing significantly to the understanding of these compounds' behavior under specific conditions (B. Kanawati, M. Harir & P. Schmitt‐Kopplin, 2009).

Synthesis and Industrial Applications

Gui-ron (2014) examined the synthesis of 2,4-Dichlorophenyl isocyanate using cleaning technology. The study focused on optimizing reaction conditions and achieved significant yield improvements, demonstrating the practical industrial applications of dichlorophenyl isocyanates (Feng Gui-ron, 2014).

Helical Structure in Polymer Chemistry

Maeda and Okamoto (1998) researched the helical structure of oligo- and poly(m-substituted phenyl isocyanate)s, including this compound. Their work contributed to understanding the structural dynamics of these polymers and their potential applications in material science (Katsuhiro Maeda & Y. Okamoto, 1998).

Sludge Reduction in Environmental Science

Kimura and Akita (2017) investigated the sludge reduction effects of different dichlorophenol isomers, including 3,5-Dichlorophenol, in uncoupling methods. This research is significant in environmental science, especially in waste management and treatment processes (Z. Kimura & Hironaga Akita, 2017).

Enhanced Compatibility in Material Science

Zheng et al. (2017) studied the improved compatibility of DDAB-functionalized graphene oxide with a conjugated polymer by isocyanate treatment, including 2-Chlorophenyl isocyanate. This research opens new avenues in material science, particularly in enhancing the performance of electronic devices based on conjugated polymer composites (Fei Zheng et al., 2017).

Safety and Hazards

3,5-Dichlorophenyl isocyanate may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Elevated temperatures or contact with acids, bases, tertiary amines, and acylchlorides may cause explosive polymerization .

Future Directions

The market for 3,5-Dichlorophenyl isocyanate is expected to witness significant growth in the coming years, driven by factors such as technological advancements, expanding applications, and rising investments in research and development .

Biochemical Analysis

Biochemical Properties

3,5-Dichlorophenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea derivatives. This reactivity makes this compound a valuable tool in the study of enzyme mechanisms and protein interactions. The compound’s interactions with biomolecules can result in enzyme inhibition or modification of protein function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes critical for cellular metabolism and signaling pathways. For example, it can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups in proteins, forming stable covalent bonds. This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can modify proteins involved in gene expression, leading to changes in transcriptional activity and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition and altered gene expression. These temporal effects are important considerations in experimental design and interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild enzyme inhibition and subtle changes in cellular metabolism. At higher doses, this compound can lead to significant toxic effects, including severe enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid toxicity while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes in the glycolytic pathway, resulting in altered glucose metabolism. Additionally, this compound can interact with cofactors such as NADH or FADH2, further influencing metabolic pathways and cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can accumulate in various cellular compartments. This distribution is influenced by the compound’s chemical properties, such as its hydrophobicity and reactivity. Understanding the transport and distribution of this compound is crucial for predicting its cellular effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects. For instance, this compound may localize to the nucleus and interact with transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Properties

IUPAC Name

1,3-dichloro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFUJGURFLOFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067878
Record name 3,5-Dichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34893-92-0
Record name 3,5-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34893-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-5-isocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-5-isocyanato-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-5-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 3,5-dichlorophenyl isocyanate in the environment?

A: this compound is not naturally occurring. It is primarily identified as a degradation product of certain fungicides, including vinclozolin and procymidone. These fungicides are used in agriculture and can persist in the environment, eventually degrading into this compound through photolysis, particularly in the presence of sunlight and catalysts like titanium dioxide. [, ]

Q2: How does the presence of titanium dioxide impact the degradation of vinclozolin into this compound?

A: Research suggests that titanium dioxide can significantly accelerate the photodegradation of vinclozolin under solar irradiation. Experiments showed that vinclozolin residues were significantly lower (97.8% degraded) in the presence of titanium dioxide compared to silica alone (21% degraded) after 6 hours of exposure. This accelerated degradation is attributed to a proton-induced mechanism, which has been further investigated using DFT calculations. []

Q3: Can this compound be intentionally synthesized, and if so, what are its potential applications?

A: Yes, this compound can be synthesized and utilized in various chemical reactions. One notable application is its use as a reagent in synthesizing derivatives of 1,2-dimethylindazolium-3-carboxylates, a class of pseudo-cross-conjugated mesomeric betaines related to the indazole alkaloid Nigellicin. In this context, this compound facilitates the exchange of heterocumulene moieties within these compounds. []

Q4: Aside from fungicide degradation, are there other sources of this compound exposure?

A: Potentially, yes. Studies on the cytotoxicity of the thiazolidinedione derivative, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), indicate that this compound can form as a metabolite. DCPT undergoes hydrolysis to form [[(3,5-dichlorophenyl)amino]carbonyl]thioglycolic acid (DCTA), which can further degrade into this compound. This metabolic pathway highlights a potential route of exposure to this compound, particularly in individuals exposed to DCPT or related compounds. [, ]

Q5: What analytical techniques are employed to identify and quantify this compound in environmental and biological samples?

A: Various analytical methods are used to detect and measure this compound. In studies investigating vinclozolin photodegradation, Gas Chromatography-Mass Spectrometry (GS-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) were utilized to identify this compound as a degradation product. These techniques allow for separation and identification based on the compound's mass-to-charge ratio. [, ] For studying DCPT metabolism, High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is employed to identify and quantify this compound and its related metabolites. []

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